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Compound of Interest

Compound Name:
N-(1,3-benzodioxol-5-

ylmethyl)pentan-3-amine

CAS No.: 355816-53-4

Cat. No.: B5840382

Get Quote

Executive Summary
This technical guide provides a rigorous pharmacological classification of

benzodioxolylalkylamines, a chemical class exemplified by 3,4-

methylenedioxymethamphetamine (MDMA) and its analogues. Unlike simple psychostimulants,

these compounds exhibit a unique "entactogenic" profile characterized by serotonin-dominant

monoamine release. This guide details their Structure-Activity Relationships (SAR), receptor

binding profiles, metabolic pathways, and neurotoxic mechanisms. It is designed for

researchers requiring actionable experimental protocols and authoritative mechanistic data.

Chemical Structure & Classification Logic
The core scaffold of this class is the 1,3-benzodioxole ring fused to an alkylamine side chain.

The pharmacological activity is modulated by three primary vectors of structural modification:[1]

The Core Scaffold
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Benzodioxole Ring: The methylenedioxy bridge at the 3,4-position of the phenyl ring is the

defining feature. It increases lipophilicity compared to dihydroxy analogues and sterically

hinders metabolic degradation by MAO, though it introduces susceptibility to CYP450 ring

opening.

Alkyl Chain (Alpha-Substitution):

-Methyl (Isopropylamine): Creates a chiral center. The (S)-isomer is typically more potent
as a psychostimulant (dopaminergic), while the (R)-isomer retains serotonergic activity.
This substitution (as seen in MDA/MDMA) confers resistance to MAO-mediated
deamination.

-Ethyl (Butanamine): Found in MBDB and BDB. Reduces dopaminergic potency, shifting
the profile towards a pure serotonergic/entactogenic effect with less stimulant liability.

N-Substitution (Amine Terminus)
Primary Amine (MDA): High affinity for 5-HT2A receptors; mixed stimulant/hallucinogenic

profile.

N-Methyl (MDMA): Optimizes the balance between SERT/DAT/NET release. Reduces direct

5-HT2A affinity compared to MDA but enhances transporter-mediated release.

N-Ethyl (MDEA): Retains SERT activity but significantly reduces DAT/NET affinity, resulting

in a "stoning" or less energetic effect.

N-Hydroxy (MDOH): A metabolic intermediate that retains potency but is rapidly metabolized.

Structure-Activity Relationship (SAR) Analysis
The following Graphviz diagram illustrates the logical flow of structural modifications and their

resulting pharmacological shifts.
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Caption: SAR decision tree demonstrating how structural modifications at the alpha-carbon and

nitrogen terminus dictate pharmacokinetic stability and receptor selectivity.

Pharmacodynamics: Mechanism of Action
Benzodioxolylalkylamines function primarily as Monoamine Transporter Substrates rather than

simple blockers (like cocaine).

Transporter Reversal Mechanism[2]
Substrate Recognition: The molecule enters the presynaptic neuron via SERT, NET, or DAT.

VMAT2 Interaction: Once intracellular, it interacts with VMAT2, disrupting the proton gradient

and causing leakage of monoamines from vesicles into the cytosol.

TAAR1 Agonism: Intracellular activation of Trace Amine Associated Receptor 1 (TAAR1)

triggers protein kinase signaling (PKA/PKC), leading to the phosphorylation of the

transporter.

Efflux: The phosphorylated transporter reverses direction, pumping neurotransmitters (5-HT,

DA, NE) out into the synaptic cleft.

Receptor Binding Profiles (Quantitative Data)
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The table below summarizes the binding affinities (

) for key analogues. Note the shift in selectivity as the N-substituent grows.

Table 1: Comparative Binding Affinities (

in

) at Human Transporters

Compound
SERT (

)

NET (

)

DAT (

)

5-HT2A (

)

Primary
Effect

MDMA 2.4 0.6 8.3 >10
Entactogen/S

timulant

MDA 4.6 0.4 5.2 2.3
Entactogen/H

allucinogen

MDEA 3.9 1.1 >10 >10
Entactogen

(Sedative)

MBDB 0.8 4.2 >50 >50
Pure

Entactogen

Amphetamine >20 0.07 0.6 >100 Stimulant

Data synthesized from Simmler et al. (2013) and Rothman et al. (2001). Lower

indicates higher affinity.

Metabolism & Neurotoxicity
The metabolic fate of benzodioxolylalkylamines is critical for understanding their neurotoxic

potential. The opening of the benzodioxole ring leads to the formation of reactive catechol

species.

Metabolic Pathway Diagram
The following diagram maps the conversion of MDMA to its neurotoxic thioether metabolites.
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Caption: Metabolic cascade showing the bioactivation of MDMA into reactive quinones via

CYP2D6-mediated ring opening, leading to neurotoxic thioether adducts.

Mechanisms of Toxicity
Acute Hyperthermia: Driven by NE/5-HT release in the hypothalamus.

Long-term Serotonergic Depletion:

Thioether Adducts: The catechol metabolite (DHMA) oxidizes to an ortho-quinone, which

conjugates with glutathione.[2] These adducts are transported into the brain, where they

generate Reactive Oxygen Species (ROS) specifically within 5-HT terminals.

Tryptophan Hydroxylase (TPH) Inhibition: Oxidative stress irreversibly inhibits TPH, the

rate-limiting enzyme for serotonin synthesis.
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Experimental Protocol: [3H]-Monoamine Release
Assay
To classify a novel benzodioxolylalkylamine as a releaser (vs. reuptake inhibitor), the following

ex vivo synaptosome assay is the gold standard.

Principle
Synaptosomes are pre-loaded with radiolabeled neurotransmitter ([3H]-5-HT or [3H]-DA). The

test compound is then added. If the compound is a releaser, it will induce efflux of the

radioligand against the concentration gradient.

Materials
Tissue: Rat striatum (for DA) or hippocampus (for 5-HT).

Buffer: Krebs-Henseleit buffer (pH 7.4) containing pargyline (MAO inhibitor) and ascorbic

acid.

Radioligands: [3H]-Serotonin or [3H]-Dopamine (specific activity ~20-40 Ci/mmol).

Step-by-Step Methodology
Synaptosome Preparation:

Homogenize tissue in 0.32 M sucrose.

Centrifuge at 1,000 x g (10 min) to remove debris.

Centrifuge supernatant at 12,000 x g (20 min) to pellet synaptosomes (P2 fraction).

Resuspend P2 in Krebs buffer.

Pre-Loading (Critical Step):

Incubate synaptosomes with 10 nM [3H]-ligand for 15 min at 37°C.

Note: This differs from uptake assays where drug and ligand are added simultaneously.
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Washing:

Centrifuge and wash twice to remove extracellular radioligand. Resuspend.

Release Phase:

Aliquot pre-loaded synaptosomes into tubes.

Add test compound (0.1 nM – 100

) or buffer (basal release).

Incubate for 5-15 min at 37°C.

Termination & Measurement:

Rapid filtration through GF/B filters (pre-soaked in 0.1% PEI).

Measure radioactivity in the filtrate (released fraction) vs. filter (retained fraction) using

liquid scintillation counting.

Data Analysis:

Calculate

for release. A steep dose-response curve indicates transporter-mediated efflux.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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